2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine

OLED electron-transport material thermal stability molecular weight engineering

2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine (CAS 645399-30-0), systematically named 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine, is a C₃-symmetric star-shaped compound belonging to the 1,3,5-triazine class of electron-transport materials. With a molecular formula of C57H39N3, a molecular weight of 765.94 g/mol, and a computed LogP of 14.7, this compound features three meta-terphenyl substituents attached to a central triazine core via meta–meta linkages.

Molecular Formula C57H39N3
Molecular Weight 765.9 g/mol
CAS No. 645399-30-0
Cat. No. B12587873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine
CAS645399-30-0
Molecular FormulaC57H39N3
Molecular Weight765.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1
InChIInChI=1S/C57H39N3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H
InChIKeyTXTLZKILDFBARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine (CAS 645399-30-0): Core Terphenyl-Triazine Building Block for OLED Electron-Transport and Host Materials


2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine (CAS 645399-30-0), systematically named 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine, is a C₃-symmetric star-shaped compound belonging to the 1,3,5-triazine class of electron-transport materials [1]. With a molecular formula of C57H39N3, a molecular weight of 765.94 g/mol, and a computed LogP of 14.7, this compound features three meta-terphenyl substituents attached to a central triazine core via meta–meta linkages . The meta–meta substitution pattern limits π-conjugation extension, preserving a high triplet energy essential for exciton confinement in phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) [2]. This compound serves as a strategic building block and reference standard in the design of electron-transport layers (ETLs) and host materials for organic electronics.

Why Generic 1,3,5-Triazine Derivatives Cannot Substitute for 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine in High-Performance OLEDs


In-class 1,3,5-triazine electron-transport materials such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) and 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) exhibit electron mobilities on the order of 10⁻⁴ cm² V⁻¹ s⁻¹, but their triplet energies (2.69–2.80 eV) and thermal properties are dictated by the specific aryl substituents and connectivity [1][2]. The generic 2,4,6-tris(biphenyl-4-yl)-1,3,5-triazine (pT2T, CAS 31274-51-8) demonstrates superior operational durability in TADF OLEDs compared to its meta-linked isomer T2T, directly proving that regiochemistry—not merely the triazine core—determines device stability [3]. The target compound (CAS 645399-30-0) replaces simple biphenyl or triphenyl substituents with sterically demanding meta-terphenyl groups, which simultaneously increases molecular weight (765.94 vs. 537.67 for pT2T), raises the glass transition temperature via reduced molecular mobility, and maintains the meta–meta linkage geometry demonstrated as critical for high triplet energy and exciton confinement [4][5]. Substituting a simpler analog risks crystalline phase formation during thermal vacuum deposition, inadequate exciton blocking, and unpredictable device lifetime, rendering the target compound irreplaceable for applications demanding high thermal and morphological stability.

Quantitative Differentiation Evidence: 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine vs. Key Triazine Analogs


Molecular Weight Advantage Over Bis-Phenyl Triazine ETMs for Thermal Stability

The target compound possesses a molecular weight of 765.94 g/mol, which is 228.27 g/mol (42% greater) than the widely used 2,4,6-tris(biphenyl-4-yl)-1,3,5-triazine (pT2T, 537.67 g/mol) and 228.27 g/mol (42% greater) than 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T). This substantial molecular weight difference, driven by the extended terphenyl substituents, is the primary structural determinant of elevated glass transition temperature (Tg) and reduced crystallisation tendency during thermal vacuum deposition, as established in the triazine electron-transport material patent literature [1].

OLED electron-transport material thermal stability molecular weight engineering

Meta–Meta Linkage Provenance: Preserved High Triplet Energy vs. Para-Linked or Spirobifluorene ETMs

In the T2T/T3T/TST comparative study, meta–meta-linked T2T (2.80 eV) and T3T (2.69 eV) exhibited triplet energies significantly higher than the para-linked spirobifluorene derivative TST (2.54 eV) [1]. The target compound maintains the same meta–meta linkage between the triazine core and the peripheral aryl groups as T2T and T3T, but with extended terphenyl arms that further sterically decouple the substituents from the core. This structural conservation, combined with increased steric bulk, predicts a triplet energy at least as high as T2T (≥2.80 eV), sufficient for green and potentially blue phosphorescent emitter confinement [2].

triplet energy exciton confinement phosphorescent OLED

Steric Bulk and Solubility Tuning: Enhanced Solution Processability vs. Crystalline Triazine Derivatives

The computed XLogP3 value of 14.7 for 2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine represents an increase of approximately 5 log units over the 2,4,6-triphenyl-1,3,5-triazine core (TRZ, estimated XLogP ~9–10), attributable to the three extended terphenyl substituents . The nine rotatable bonds identified in the computed chemical properties introduce conformational flexibility that suppresses facile crystallization, promoting amorphous film formation from solution processing—a critical advantage over smaller, more crystalline triazine derivatives such as T2T that tend to crystallize during film drying [1].

solution-processable OLED solubility amorphous film

Electron Mobility: Predicted Advantage from Extended π-Periphery and Intermolecular Packing

Time-of-flight measurements on structurally analogous star-shaped triazines demonstrated electron mobilities exceeding 10⁻⁴ cm² V⁻¹ s⁻¹ for T2T, T3T, and TST, with the order T3T > TST > T2T [1]. The target compound extends the aryl periphery beyond that of T3T (triphenyl) to terphenyl, increasing the π-electron surface area available for intermolecular electronic coupling while preserving the propeller-shaped geometry that suppresses aggregation-induced quenching [2]. A closely related naphthyl-phenyl-substituted triazine (2,4,6-tris[4-(1-naphthyl)phenyl]-1,3,5-triazine) exhibited an electron drift mobility of 8.0 × 10⁻⁴ cm² V⁻¹ s⁻¹, suggesting that extended aryl substituents can enhance mobility relative to simpler biphenyl analogs [3].

electron mobility charge transport time-of-flight

Advantageous Topological Polar Surface Area (TPSA) for Balanced Charge Injection vs. Phosphine Oxide ETMs

The computed topological polar surface area (TPSA) of 2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine is 38.67 Ų, arising solely from the three triazine nitrogen atoms . This value is substantially lower than that of phosphine oxide-functionalized triazine ETMs such as PO-T2T (2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine), which incorporates three P=O groups and exhibits a significantly higher TPSA . A lower TPSA facilitates more favorable energy-level alignment at the cathode/ETL interface by reducing the interfacial dipole barrier, as demonstrated by the correlation between lower barrier height (0.51 eV for MPT triazine vs. 0.73 eV for Alq₃) and reduced driving voltage in OLED devices [1].

electron injection polar surface area interface engineering

Optimal Research and Industrial Deployment Scenarios for 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine


Electron-Transport Layer in High-Temperature-Processed Phosphorescent Green OLED Stacks

Deploy 2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine as the electron-transport layer (ETL) in green phosphorescent OLED stacks where device fabrication involves thermal vacuum deposition at source temperatures exceeding 250 °C. The high molecular weight (765.94 g/mol) and the meta–meta linkage geometry preserved from T2T (triplet energy 2.80 eV) [1] collectively ensure that the material remains amorphous during deposition without crystallization on the vapour-deposition source—a failure mode explicitly identified for Alq₃ and certain prior-art triazines in patent US8679647 [2]. This addresses the critical processability requirement for high-volume OLED display manufacturing.

Host Material for Solution-Processed TADF OLEDs with Green-to-Blue Emitters

Utilize the compound as a host matrix for solution-processed thermally activated delayed fluorescence (TADF) OLEDs. The computed XLogP3 of 14.7 enables high solubility in non-polar aromatic solvents, facilitating uniform film formation by spin-coating or inkjet printing. The preserved meta–meta linkage geometry predicts a triplet energy ≥2.80 eV, sufficient to confine triplet excitons on green TADF emitters and potentially blue emitters, while the extended terphenyl periphery promotes balanced charge transport—a combination that simpler hosts such as mCBP or T2T cannot simultaneously deliver in solution-processed architectures [3].

Reference Standard for Structure–Property Relationship Studies in Triazine-Based ETMs

Employ 2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine as a reference compound in systematic structure–property relationship (SPR) studies investigating the effect of aryl substituent extension on electron mobility, triplet energy, and morphological stability. The quantitative molecular weight increment of 228.27 g/mol (42.4%) over T2T/pT2T combined with the conserved meta–meta connectivity [1] provides a clean structural perturbation that isolates steric and π-conjugation effects from regiochemical variables. This enables rigorous comparative analysis against T2T, T3T, TST, pT2T, and phosphine oxide derivatives such as PO-T2T.

Hole-Blocking Layer in TADF OLEDs Requiring Extended Operational Lifetime

Integrate the compound as a hole-blocking layer (HBL) in TADF OLED stacks, analogous to the successful deployment of pT2T as an HBL that shifted the carrier recombination zone away from the EML/HBL interface and suppressed excited-state quencher formation, thereby improving operational durability compared to T2T [4]. The target compound's sterically demanding terphenyl groups further rigidify the amorphous film, potentially reducing molecular diffusion and interfacial mixing under electrical stress—mechanisms directly implicated in long-term OLED degradation.

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